4-tert-butyl-N'-[(1E)-2-methyl-1-phenylpropylidene]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(TERT-BUTYL)-N’~1~-[(E)-2-METHYL-1-PHENYLPROPYLIDENE]BENZOHYDRAZIDE is an organic compound belonging to the class of benzoic acids and derivatives. These compounds are characterized by the presence of a carboxylic acid substituent attached to a benzene ring.
Preparation Methods
The synthesis of 4-(TERT-BUTYL)-N’~1~-[(E)-2-METHYL-1-PHENYLPROPYLIDENE]BENZOHYDRAZIDE typically involves the condensation of aromatic aldehydes with commercially available 4-(tert-butyl)benzoic acid. The reaction conditions often include the use of catalysts and specific solvents to achieve high yields. Industrial production methods may involve large-scale reactions under controlled conditions to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
4-(TERT-BUTYL)-N’~1~-[(E)-2-METHYL-1-PHENYLPROPYLIDENE]BENZOHYDRAZIDE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has been extensively studied for its potential applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise as a potential inhibitor of certain enzymes, making it a candidate for drug development. Additionally, it has applications in the industrial sector, particularly in the production of specialty chemicals .
Mechanism of Action
The mechanism of action of 4-(TERT-BUTYL)-N’~1~-[(E)-2-METHYL-1-PHENYLPROPYLIDENE]BENZOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes. It is believed to inhibit the activity of these enzymes by binding to their active sites, thereby preventing the normal substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme targeted .
Comparison with Similar Compounds
Similar compounds to 4-(TERT-BUTYL)-N’~1~-[(E)-2-METHYL-1-PHENYLPROPYLIDENE]BENZOHYDRAZIDE include other benzoic acid derivatives, such as 4-tert-butyl-N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide and 4-tert-butyl-N’-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide. These compounds share similar structural features but may differ in their specific chemical properties and biological activities.
Properties
Molecular Formula |
C21H26N2O |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
4-tert-butyl-N-[(E)-(2-methyl-1-phenylpropylidene)amino]benzamide |
InChI |
InChI=1S/C21H26N2O/c1-15(2)19(16-9-7-6-8-10-16)22-23-20(24)17-11-13-18(14-12-17)21(3,4)5/h6-15H,1-5H3,(H,23,24)/b22-19+ |
InChI Key |
FRXLSCAWMDOKAK-ZBJSNUHESA-N |
Isomeric SMILES |
CC(C)/C(=N\NC(=O)C1=CC=C(C=C1)C(C)(C)C)/C2=CC=CC=C2 |
Canonical SMILES |
CC(C)C(=NNC(=O)C1=CC=C(C=C1)C(C)(C)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.